4-Hydroxy Propofol

Anesthesiology GABA-A receptor modulation Pharmacodynamic metabolite profiling

Ensure regulatory-compliant Propofol analysis with certified 4-Hydroxy Propofol (≥98% purity). This hydroquinone-class Phase I metabolite is the sole biomarker for detecting propofol misuse up to 30 days post-administration and is critical for CYP2B6 phenotyping studies. Unlike the parent drug, its unique redox profile makes it essential for developing validated LC-MS/MS methods (CV 6.5%) and forced degradation studies. Procure this reference standard to support ANDA/DMF submissions and forensic toxicology workflows without the confounding effects of glucuronidated contaminants.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 1988-10-9
Cat. No. B023067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Propofol
CAS1988-10-9
Synonyms2,6-Bis(1-methylethyl)-1,4-benzenediol;  2,6-Diisopropylhydroquinone; 
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)O
InChIInChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3
InChIKeyUFWIJKBKROBWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Propofol (CAS 1988-10-9): A Critical Phase I Propofol Metabolite Reference Standard for Analytical Development and Pharmacokinetic Research


4-Hydroxy Propofol (2,6-diisopropylbenzene-1,4-diol; 2,6-diisopropylhydroquinone; CAS 1988-10-9) is a hydroquinone-class Phase I metabolite of the intravenous anesthetic propofol, formed via cytochrome P450-mediated ring-hydroxylation at the para position [1]. Unlike the parent drug propofol—a monophenol with a single hydroxyl group—4-Hydroxy Propofol possesses a hydroquinone architecture with two phenolic -OH groups at positions 1 and 4, conferring distinct redox behavior, hydrogen-bonding capacity (topological polar surface area 40.46 Ų vs. 20.23 Ų for propofol), and physicochemical properties including a melting point of 103–105°C, a boiling point of 321.8°C, and a LogP of 3.34 . The compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), quality control (QC), and regulatory filings (ANDA/DMF) during commercial production of propofol, and as an essential analyte in pharmacokinetic, forensic toxicology, and drug-metabolism studies [1].

Why 4-Hydroxy Propofol Cannot Be Substituted by Propofol or Its Glucuronidated Conjugates in Analytical and Pharmacological Applications


Superficial structural similarity among propofol-related compounds masks functionally decisive differentiation that precludes generic substitution. 4-Hydroxy Propofol is a hydroquinone—not a monophenol like propofol—and this additional 4-OH group fundamentally alters its redox chemistry, hydrogen-bond donor/acceptor profile, and susceptibility to Phase II conjugation [1]. Critically, glucuronidation at either hydroxyl position abolishes the intrinsic radical-scavenging activity that the free hydroquinone form retains: Boisset et al. (2004) demonstrated that while 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol) markedly inhibits lipid peroxidation at concentrations below 5 μM, propofol glucuronide exerts no radical-scavenging activity except when peroxidation is induced by tert-butylhydroperoxide [1]. Furthermore, 4-Hydroxy Propofol possesses approximately one-third the hypnotic potency of propofol, meaning that pharmacodynamic studies cannot simply substitute the metabolite for the parent drug [2]. In forensic and clinical toxicology, the parent drug propofol is undetectable in urine, whereas 4-hydroxypropofol conjugates remain quantifiable for up to 30 days post-administration—making the metabolite the only viable biomarker for long-window detection of propofol misuse [2]. These orthogonal lines of evidence collectively establish that each molecular entity within the propofol metabolic cascade occupies a non-interchangeable analytical and pharmacological niche.

4-Hydroxy Propofol (CAS 1988-10-9) — Quantified Comparative Evidence for Scientific Selection and Procurement Decision-Making


Hypnotic Potency: 4-Hydroxy Propofol Exhibits Approximately One-Third the Hypnotic Activity of Propofol

The free, non-conjugated 4-hydroxypropofol metabolite is reported to possess approximately one-third of the hypnotic activity of the parent drug propofol, based on in vivo pharmacodynamic assessments across multiple species [1]. This reduced potency is attributed to weaker positive allosteric modulation at GABA-A receptors, the primary molecular target of propofol [2]. This finding is critical for understanding that propofol's clinical anesthetic effect is not substantially mediated through its hydroxylated metabolite, and that residual sedation following propofol clearance may partly reflect circulating 4-hydroxypropofol [2].

Anesthesiology GABA-A receptor modulation Pharmacodynamic metabolite profiling

Intrinsic Radical-Scavenging Activity: Free 4-Hydroxypropofol Inhibits Lipid Peroxidation at <5 μM, Whereas Glucuronidation Abolishes Antioxidant Function

In a direct head-to-head evaluation within a single experimental system, Boisset et al. (2004) measured malondialdehyde (MDA) production from microsomal lipid peroxidation triggered by multiple free-radical-generating systems. Propofol, 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol), and the synthetic antioxidant BHT all markedly inhibited lipid peroxidation at concentrations below 5 μM [1]. In stark contrast, propofol glucuronide—the predominant Phase II conjugate—did not exert any radical-scavenging activity except when peroxidation was specifically induced with tert-butylhydroperoxide [1]. The study further demonstrated that conjugation of a glucuronic acid moiety to either hydroxyl group of the 1,4-quinol (4-hydroxypropofol) substantially reduces or eliminates radical-scavenging capacity [1].

Free radical biology Lipid peroxidation inhibition Antioxidant structure-activity relationship

Physicochemical Differentiation: Hydroquinone Architecture (Two -OH Groups) Versus Propofol's Monophenol (One -OH Group) Drives Divergent Solubility, Hydrogen-Bonding, and Redox Profiles

The structural transformation from propofol (2,6-diisopropylphenol) to 4-hydroxypropofol (2,6-diisopropylbenzene-1,4-diol) entails the addition of a second phenolic hydroxyl group at the para position, converting a monophenol into a hydroquinone [1]. This architectural change produces measurable shifts in key physicochemical parameters relevant to analytical method development and biological partitioning: the LogP decreases from 3.64–3.79 (propofol) to 3.34 (4-hydroxypropofol), reflecting reduced lipophilicity; the topological polar surface area nearly doubles from 20.23 Ų to 40.46 Ų, indicating enhanced hydrogen-bonding capacity; and the physical state changes from a liquid (propofol, BP ~256°C) to a crystalline solid (4-hydroxypropofol, MP 103–105°C) [1]. The hydroquinone moiety is capable of reversible two-electron oxidation to the corresponding 2,6-diisopropyl-1,4-quinone, a redox equilibrium not available to the monophenolic parent drug, establishing a tautomeric system with distinct UV absorbance and fluorescence properties exploited in HPLC-based quantitation [1].

Physicochemical profiling Hydroquinone redox chemistry LogP and PSA comparison

CYP2B6-Dependent Formation Kinetics: High-Affinity (Km = 10 ± 2 μM) Versus Low-Affinity CYP2C9 Pathway (Km = 41 ± 8 μM) with >19-Fold Interindividual Variability

The rate-limiting biotransformation of propofol to 4-hydroxypropofol is mediated primarily by CYP2B6, with measurable kinetic differentiation from the secondary CYP2C9 pathway. Court et al. (2001) demonstrated that CYP2B6 is a high-affinity enzyme with an apparent Km of 10 ± 2 μM, whereas CYP2C9 exhibits a significantly lower affinity with Km = 41 ± 8 μM—a 4.1-fold difference in substrate affinity [1]. Immunoinhibition experiments confirmed the dominant role of CYP2B6, which contributed 56 ± 22% inhibition of microsomal propofol hydroxylation compared with only 16 ± 7% inhibition by anti-CYP2C antibodies [1]. Critically, propofol hydroxylation across a panel of human liver microsomes showed more than 19-fold variability, and this variability was most tightly correlated with CYP2B6 protein content (r = 0.904) and CYP2B6 marker activities including S-mephenytoin N-demethylation (r = 0.919) [1]. In canine systems, Hay-Kraus et al. (1999) established a validated HPLC-fluorescence quantitation method for 4-hydroxypropofol (LOQ 8 ng/mL, λex/λem 288/330 nm) and reported apparent Km and Vmax values in beagle dog liver microsomes of 7.3 μM and 3.8 nmol/mg/min, respectively, with breed-dependent activity differences: greyhound microsomes showed significantly lower activity (1.7 ± 0.4 nmol/mg/min) than beagle microsomes (5.1 ± 1.3 nmol/mg/min; p = 0.032) at 20 μM substrate [2].

Cytochrome P450 enzymology Drug metabolism pharmacokinetics CYP2B6 pharmacogenetics

Extended Urinary Detection Window: 4-Hydroxypropofol Conjugates Remain Quantifiable for 20–30 Days Post-Administration, Whereas Parent Propofol Is Undetectable in Urine

In a validated LC-MS/MS method applied to 12 surgical patients receiving 100–3000 mg propofol, parent propofol was undetectable in all urine specimens, rendering it completely ineffective for identifying drug use [1]. By contrast, the 4-hydroxypropofol-derived Phase II conjugates demonstrated dramatically extended detection windows: both propofol 1-glucuronide (PG) and 4-hydroxypropofol 1-glucuronide (1-QG) were detectable throughout the entire monitoring period, including in a patient followed for 30 days [1]. Lower but still quantifiable concentrations were measured for 4-hydroxypropofol 4-glucuronide (4-QG) and 4-hydroxypropofol 4-sulfate (4-QS), with evidence of detection up to 20 days post-dose [1]. The validated assay achieved a linear calibration range of 100–10,000 ng/mL, an average coefficient of variation of 6.5%, and a percent bias of −4.2 ng/mL [1]. While the PG-to-4-hydroxypropofol metabolite concentration ratio decreased significantly in the days following surgery, PG maintained the highest absolute concentration in all specimens [1].

Forensic toxicology Urine drug monitoring LC-MS/MS biomarker detection

4-Hydroxy Propofol (CAS 1988-10-9): Evidence-Backed Application Scenarios for Research Procurement and Industrial Method Development


ANDA/DMF Regulatory Filing: Certified Reference Standard for Propofol Drug Product Impurity Profiling and Method Validation

4-Hydroxy Propofol is supplied as a fully characterized reference standard (typical purity ≥98%, molecular formula C12H18O2, MW 194.27) with detailed characterization data compliant with regulatory guidelines [1]. It is explicitly utilized for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and Drug Master File (DMF) submissions during commercial production of propofol [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility, enabling regulatory-compliant impurity identification and forced degradation studies [1]. The hydroquinone structure and distinct chromatographic properties (UV λmax 288 nm, fluorescence λem 330 nm) ensure unequivocal identification and quantification as the primary Phase I metabolite impurity in propofol finished dosage forms [1].

Pharmacokinetic and Drug Metabolism Studies: Quantitative LC-MS/MS or GC-MS/MS Analyte for Propofol Clearance and CYP2B6 Pharmacogenetic Investigations

The validated LC-MS/MS method (calibration range 100–10,000 ng/mL, CV 6.5%, bias −4.2 ng/mL) enables sensitive and selective quantification of 4-hydroxypropofol and its glucuronidated/sulfated conjugates in urine over a 30-day monitoring window [2]. Parallel GC-MS/MS methods demonstrate excellent linearity (r ≥ 0.999) for 4-hydroxypropofol in human blood and urine across 0.1–10 μg/mL concentration ranges, with intraday and interday precision below 10% [2]. The pronounced CYP2B6-dependent interindividual variability (>19-fold) in 4-hydroxypropofol formation, coupled with the 4.1-fold higher affinity of CYP2B6 (Km 10 μM) versus CYP2C9 (Km 41 μM), positions 4-hydroxypropofol as a critical probe metabolite for CYP2B6 phenotyping and drug-drug interaction studies in hepatic microsome and hepatocyte models [3].

Antioxidant and Redox Biology Research: Pure Hydroquinone Probe for Structure-Activity Studies of Free Radical Scavenging by Propofol Metabolites

The Boisset et al. (2004) finding that free 4-hydroxypropofol inhibits lipid peroxidation at concentrations below 5 μM—while its glucuronidated conjugates exhibit no radical-scavenging activity—establishes the compound as an essential tool for dissecting the antioxidant pharmacophore of propofol-derived phenols [3]. The hydroquinone ⇌ quinone redox equilibrium (2,6-diisopropyl-1,4-quinol ⇌ 2,6-diisopropyl-1,4-quinone) provides a tractable two-electron oxidation model system for studying radical-mediated mechanisms relevant to neuroprotection, cardioprotection, and perioperative oxidative stress. Procurement of high-purity 4-Hydroxy Propofol enables reproducible in vitro experiments without confounding contributions from glucuronidated or sulfated contaminants [3].

Forensic Toxicology and Urine Drug Monitoring: Long-Window Biomarker for Propofol Misuse Detection

As unequivocally demonstrated by Rosano et al. (2024), parent propofol is undetectable in any urine specimen, while 4-hydroxypropofol conjugates (1-QG and PG) remain quantifiable for 30 days and 4-QG/4-QS for at least 20 days post-administration [2]. This massive detection-window differential means that forensic and clinical toxicology laboratories cannot rely on propofol reference material alone; they must procure certified 4-hydroxypropofol and its conjugate standards to establish validated LC-MS/MS or GC-MS/MS methods capable of detecting propofol misuse, doping violations, or drug-facilitated crime over clinically meaningful surveillance periods. The dilute-and-analyze sample preparation protocol with stable isotope internal standardization reported in the 2024 method provides a directly implementable workflow [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Propofol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.